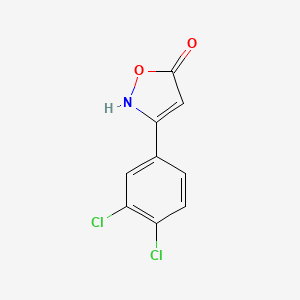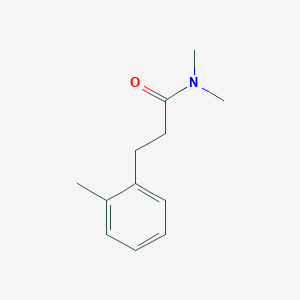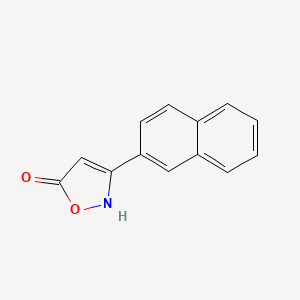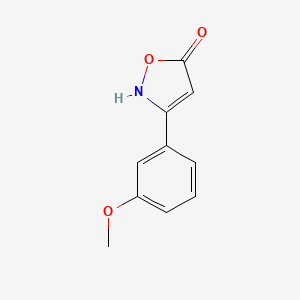![molecular formula C10H6F3NO2 B6345982 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95% CAS No. 1188228-02-5](/img/structure/B6345982.png)
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” is an organic compound. It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group attached to the phenyl ring is a common motif in pharmaceuticals and agrochemicals, contributing unique physicochemical properties due to the presence of fluorine atoms .
Molecular Structure Analysis
The molecular structure of “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” consists of a phenyl ring substituted with a trifluoromethyl group and an oxazole ring. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule .Aplicaciones Científicas De Investigación
Electrochemical Sensing
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants . This application shows promise for the detection of synthetic stimulants in forensic samples without prior pretreatment .
Interaction with Synthetic Stimulants
The compound has been used to study the interaction with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary (naphyrone) amino groups . This could be useful in the development of new drugs and understanding their interactions at a molecular level .
Herbicidal Activity
Although not directly related to “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol”, some compounds with similar structures have shown good herbicidal activity . This suggests potential for further research into the herbicidal applications of this compound.
Spectroelectrochemical Properties
The compound has been used in the study of the electrochemical and spectroelectrochemical properties of phthalocyanines . This could have implications for the development of new materials and technologies.
Synthesis of Chemosensors
4-(Trifluoromethyl)phenyl isocyanate, a related compound, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . This suggests potential for “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” in the development of new sensors.
Analytical Chemistry
The compound’s unique properties could make it useful in various applications in analytical chemistry, such as the development of new methods for the detection and quantification of certain substances .
Direcciones Futuras
The future directions for research on “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in the fields of pharmaceuticals and agrochemicals, and new applications for these compounds are continually being discovered .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(15)16-14-8/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLCLDRCANOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)


![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
